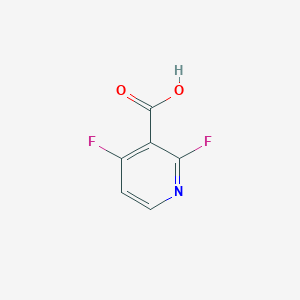

1,2-Difluoro-4,5-dinitrobenzene

Descripción general

Descripción

1,2-Difluoro-4,5-dinitrobenzene, commonly referred to as DFDNB, is a highly versatile compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in many organic solvents and is relatively stable under normal conditions. DFDNB is a strong oxidizing agent and has been used as a reagent in organic synthesis and as a catalyst in the production of polymers. It has also been used in the production of pharmaceuticals, dyes, and in the synthesis of a variety of other compounds. In addition, DFDNB has been studied for its potential use in the treatment of cancer, neurological disorders, and other diseases.

Aplicaciones Científicas De Investigación

Cross-Linking Phospholipids in Membranes

1,2-Difluoro-4,5-dinitrobenzene: has been utilized for cross-linking phospholipids within human erythrocyte membranes . This application is crucial for understanding the structural organization and protein interactions within the membrane, which can have implications for understanding diseases that affect cell membranes.

Conjugation to Carrier Proteins

This compound is also employed in the conjugation of small peptides to carrier proteins . This process is essential for creating vaccines where an antigenic peptide is linked to a larger carrier molecule to elicit an immune response.

Myelin Membrane Studies

Researchers have used 1,2-Difluoro-4,5-dinitrobenzene to study protein interactions in the myelin membrane . This is significant for neurological research, particularly in the context of demyelinating diseases like multiple sclerosis.

Cytochrome Oxidase Subunit Cross-Linking

The compound aids in the cross-linking of cytochrome oxidase subunits . This is important for biochemical studies of respiratory enzymes and understanding the electron transport chain in mitochondria.

Troponin C Calcium Conformational Studies

It has been applied to study the conformational effects of calcium on troponin C . This application is vital for muscle contraction research and could lead to insights into muscle-related diseases.

Synthesis of Medicinally Active Heterocycles

1,2-Difluoro-4,5-dinitrobenzene: reacts with aminomethylpyrazoles to yield complex medicinally active heterocycles . These compounds have potential applications in pharmaceuticals, particularly for the development of new medications.

Analytical Chemistry: Determination of D-Amino Acids

In analytical chemistry, this compound is used for the reaction with a mixture of L- and D-amino acids, creating diastereomers that can be separated and quantified by high-performance liquid chromatography (HPLC) . This is particularly useful for the precise measurement of amino acid enantiomers in biological samples.

Reactivity Studies in Organic Synthesis

The reactivity of 1,2-Difluoro-4,5-dinitrobenzene has been explored to understand the sequence of reactions in aromatic halides . This knowledge is fundamental for synthetic chemists who design complex organic molecules, potentially leading to new materials or drugs.

Mecanismo De Acción

Target of Action

It’s known that this compound can interact with various amines .

Mode of Action

It’s known that the compound can undergo reactions with amines . The fluorine atoms in the compound are always displaced in preference to the nitro groups .

Biochemical Pathways

It’s known that the compound can participate in various organic synthesis reactions .

Action Environment

The action, efficacy, and stability of 1,2-Difluoro-4,5-dinitrobenzene can be influenced by environmental factors. For instance, the compound is soluble in some organic solvents such as ether and dimethyl sulfoxide . This solubility can influence its action and efficacy in different environments.

Propiedades

IUPAC Name |

1,2-difluoro-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAAPHKZDETSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507358 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4,5-dinitrobenzene | |

CAS RN |

85686-97-1 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-difluoro-4,5-dinitrobenzene particularly reactive?

A1: The presence of both fluorine atoms and nitro groups on the benzene ring makes 1,2-difluoro-4,5-dinitrobenzene highly reactive. [, ] Specifically, the fluorine atoms are preferentially substituted over the nitro groups in reactions with nucleophiles like amines. [] This selectivity is likely due to the high electronegativity of fluorine, making the carbon atoms to which they are attached more susceptible to nucleophilic attack.

Q2: How has 1,2-difluoro-4,5-dinitrobenzene been used in the synthesis of new compounds?

A2: Researchers have successfully utilized 1,2-difluoro-4,5-dinitrobenzene as a starting material to synthesize novel phenoxazines and phenothiazines. [] For instance, reacting 1,2-difluoro-4,5-dinitrobenzene with 2-aminophenol or 2-(N-methylamino)phenol yields the corresponding 2,3-dinitrophenoxazines. These newly synthesized compounds can be further modified by replacing the nitro group conjugated to the aryl ether with various nucleophiles like butylamine, potassium ethoxide, or potassium hydroxide. []

Q3: Are there any potential applications of 1,2-difluoro-4,5-dinitrobenzene beyond organic synthesis?

A3: Yes, research suggests that 1,2-difluoro-4,5-dinitrobenzene holds promise as an insensitive melt-castable energetic material. [] This application is likely attributed to the presence of both the electron-withdrawing nitro groups and the energetic C-F bonds.

Q4: Where can I find additional information regarding the structural characterization of 1,2-difluoro-4,5-dinitrobenzene and its derivatives?

A4: Several studies utilize X-ray single crystal structure determinations to characterize 1,2-difluoro-4,5-dinitrobenzene and the compounds derived from its reactions with various nucleophiles. [] These analyses provide valuable insights into the dihedral angles, bond lengths, and overall molecular geometry of these molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

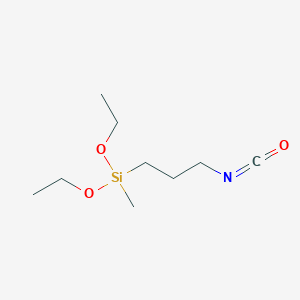

![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)